1,2-Benzisoselenazol-3(2H)-one, 2-(3-methoxyphenyl)-
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Overview
Description
1,2-Benzisoselenazol-3(2H)-one, 2-(3-methoxyphenyl)- is a selenium-containing heterocyclic compound. Selenium compounds are known for their unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. This compound, in particular, may exhibit interesting biological activities due to the presence of selenium and the methoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzisoselenazol-3(2H)-one, 2-(3-methoxyphenyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of 3-methoxyphenylamine with selenium dioxide and a suitable carbonyl compound under acidic or basic conditions to form the desired heterocycle.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,2-Benzisoselenazol-3(2H)-one, 2-(3-methoxyphenyl)- can undergo various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert the compound into selenol or other reduced forms.
Substitution: The methoxy group or other positions on the aromatic ring can undergo substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield selenoxides, while substitution reactions could introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential antioxidant or enzyme inhibitor due to the presence of selenium.
Medicine: Possible therapeutic agent for diseases where oxidative stress is a factor.
Industry: Used in the development of materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 1,2-Benzisoselenazol-3(2H)-one, 2-(3-methoxyphenyl)- likely involves interactions with biological molecules through its selenium atom. Selenium can mimic sulfur in biological systems, potentially inhibiting enzymes or interacting with proteins and nucleic acids. The methoxyphenyl group may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Ebselen: Another selenium-containing compound with antioxidant properties.
Selenocysteine: The 21st amino acid, known for its role in redox biology.
Selenomethionine: A selenium analog of methionine, used in protein synthesis.
Uniqueness
1,2-Benzisoselenazol-3(2H)-one, 2-(3-methoxyphenyl)- is unique due to its specific structure, which combines the properties of selenium with the methoxyphenyl group. This combination may result in distinct biological activities and chemical reactivity compared to other selenium compounds.
Biological Activity
1,2-Benzisoselenazol-3(2H)-one, 2-(3-methoxyphenyl)- is a selenium-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine and industry.
Chemical Structure and Properties
- Molecular Formula : C14H11NO2Se
- Molecular Weight : 304.21 g/mol
- CAS Number : 81743-98-8
- IUPAC Name : 2-(3-methoxyphenyl)-1,2-benzoselenazol-3-one
- Chemical Structure : Structure
The presence of selenium in its structure enhances the compound's biological activity compared to other similar compounds. The methoxyphenyl substituent contributes to its solubility and interaction with biological targets.
Antioxidant Properties
Research indicates that compounds in the benzisoselenazole family exhibit significant antioxidant properties. These compounds can protect cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders .
Antimicrobial Activity
1,2-Benzisoselenazol-3(2H)-one, 2-(3-methoxyphenyl)- has been studied for its antimicrobial effects. Specifically, it has shown promise as a competitive reversible inhibitor of bacterial ureases. Studies have demonstrated that it effectively inhibits urease enzymes from Helicobacter pylori and Sporosarcina pasteurii, with Ki values indicating high potency (2.11 nM and 226 nM respectively) against these pathogens .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties. It has been suggested that the mechanism involves the inhibition of pro-inflammatory cytokines and enzymes, making it a candidate for treating conditions characterized by chronic inflammation .
The biological activity of 1,2-benzisoselenazol-3(2H)-one, 2-(3-methoxyphenyl)- is primarily attributed to the selenium atom's ability to mimic sulfur in biological systems. This allows it to interact with various enzymes and proteins, potentially inhibiting their activity. The methoxy group enhances binding affinity and specificity towards biological targets .
Case Studies
Case Study 1: Urease Inhibition
A study focused on the inhibition of urease by 1,2-benzisoselenazol-3(2H)-one derivatives highlighted its potential in treating ureolytic bacterial infections. The research demonstrated that these compounds penetrated the cell membrane of Gram-negative bacteria effectively, showcasing their potential therapeutic applications against infections caused by H. pylori.
Case Study 2: Neuroprotective Effects
Another investigation explored the neuroprotective effects of ebselen (a related compound). It was found to reduce cisplatin-induced nephrotoxicity and neurotoxicity during chemotherapy, suggesting that similar derivatives may also confer protective benefits against oxidative damage in neural tissues .
Applications
Field | Potential Applications |
---|---|
Medicine | Treatment for infections (urease inhibitors), antioxidant therapy |
Pharmacology | Drug development targeting inflammation and oxidative stress |
Industry | Development of materials with unique electronic properties |
Properties
CAS No. |
81743-98-8 |
---|---|
Molecular Formula |
C14H11NO2Se |
Molecular Weight |
304.21 g/mol |
IUPAC Name |
2-(3-methoxyphenyl)-1,2-benzoselenazol-3-one |
InChI |
InChI=1S/C14H11NO2Se/c1-17-11-6-4-5-10(9-11)15-14(16)12-7-2-3-8-13(12)18-15/h2-9H,1H3 |
InChI Key |
KBYCKXXXKHZZIE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=CC=CC=C3[Se]2 |
Origin of Product |
United States |
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